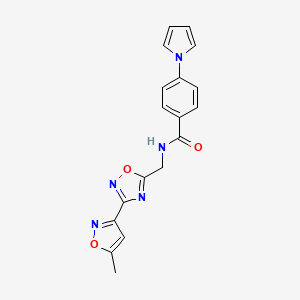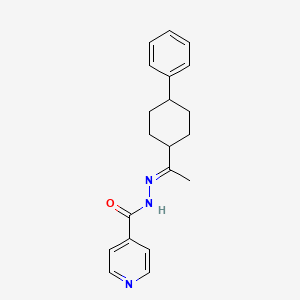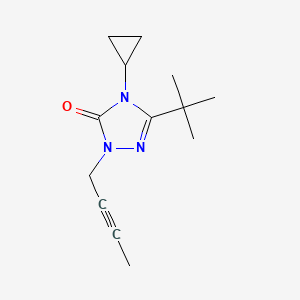![molecular formula C15H12BrNO3 B2809293 2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid CAS No. 306324-93-6](/img/structure/B2809293.png)
2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid” is a chemical compound with the molecular formula C15H12BrNO3 . It has an average mass of 334.165 Da and a monoisotopic mass of 333.000061 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid group attached to a bromo-methylphenyl group via a carbamoyl linkage . The bromine atom is attached to the third carbon of the phenyl ring, and the methyl group is attached to the fourth carbon .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds often undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
Metabolism in Rats : The metabolism of related compounds, such as diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate, has been studied in rats. These studies provide insights into the metabolic pathways and the formation of various metabolites, such as ethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (M-2) and 4-[(diethoxy-phosphoryl)methyl)]benzoic acid (M-3) (Morioka et al., 1996).
Pharmacokinetics in Cynomolgus Monkeys : NO-1886, another related compound, has been studied for its pharmacokinetics and metabolism in cynomolgus monkeys. The research provides valuable data on the drug's bioavailability and the major metabolic pathways (Morioka et al., 2003).
Chemical Structure and Properties
Crystal Structures : Studies have compared the crystal structures of related bromo–hydroxy–benzoic acid derivatives, providing insights into the molecular interactions and two-dimensional architectures formed by these compounds (Suchetan et al., 2016).
Synthesis and Biological Activity : Research has explored the synthesis and biological activity of compounds derived from 4-bromo-2-hydroxybenzoic acid, indicating potential applications in antibacterial and antifungal treatments (Mehta, 2013).
Environmental and Industrial Applications
Wastewater Treatment : Carbamoyl benzoic acids, similar in structure, have been utilized in wastewater treatment processes, particularly for the removal of hazardous heavy metals. Their effectiveness in binding metallic ions like Pb2+, Cu2+, and Hg2+ has been investigated, demonstrating their potential in coagulation-flocculation processes (Martinez-Quiroz et al., 2017).
- 4)](https://consensus.app/papers/cmethylation-carboxylic-acids-trimethylaluminium-route-meisters/ca06b13b4b3a5776a5c45b6d7dfc9291/?utm_source=chatgpt).
Medicinal Chemistry and Drug Development
Antiviral and Cytotoxic Activities : Research into compounds like 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid has shown antiviral activity against viruses such as Herpes simplex and vaccinia, indicating the potential of bromo-benzoic acid derivatives in medicinal chemistry (Selvam et al., 2010).
Synthesis and Characterization of Complexes : The synthesis and characterization of metal complexes derived from bromo-benzoic acid ligands, and their antimicrobial activities against various pathogens, highlight their potential in drug discovery and development (2020).
Photophysical Properties and Applications
- Photoinduced Charge-Transfer State : The study of the photoinduced charge-transfer state of benzoic acid derivatives like 4-carbazolyl-3-(trifluoromethyl)benzoic acid can provide insights into their application in photophysical processes and as sensitizers in chemical reactions (Matsubara et al., 2016).
Propriétés
IUPAC Name |
2-[(3-bromo-4-methylphenyl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGBUTLXYHMWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2809213.png)
![1-[(3-Chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2809214.png)

![N-[(4-Cyanophenyl)methyl]-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide](/img/structure/B2809217.png)


![Ethyl 1-[6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2809222.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2809225.png)
![N~6~-benzyl-N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2809226.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2809230.png)

![N-(2-fluorobenzyl)-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2809232.png)
